molecular formula C12H20N6O7 B609871 (2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid CAS No. 1673534-76-3

(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid

Cat. No.: B609871
CAS No.: 1673534-76-3
M. Wt: 360.32 g/mol
InChI Key: HFOBENSCBRZVSP-LKXGYXEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CA-170 is a small-molecule inhibitor that targets the programmed cell death protein 1 (PD-1) and V-domain Ig suppressor of T cell activation (VISTA) pathways. These pathways are crucial in regulating immune responses, particularly in the context of cancer immunotherapy. CA-170 is designed to modulate immune checkpoints, thereby enhancing the body’s immune response against cancer cells .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

PD-1-IN-1 interacts with various enzymes, proteins, and other biomolecules. The interaction between PD-1 and its ligands, PD-L1 and PD-L2, plays a vital role in maintaining peripheral tolerance, mechanisms that maintain the quiescence of autoreactive T cells . PD-1 consists of a single N-terminal immunoglobulin variable region (IgV)–like domain, a stalk consisting of approximately 20 amino acids that separates the IgV domain from the plasma membrane, a transmembrane domain, and a cytoplasmic tail containing tyrosine-based signaling motifs .

Cellular Effects

PD-1-IN-1 influences cell function by interacting with the PD-1/PD-L1 pathway. This interaction effectively inhibits T-cell proliferation and function, impairing antitumor immune responses . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

PD-1-IN-1 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The interaction of PD-1 with PD-L1 provides inhibitory signals responsible for inhibiting T cell signaling, mediating the mechanisms of tolerance, and providing immune homeostasis . PD-1 suppresses autoimmunity and prevents the occurrence of autoimmune diseases .

Temporal Effects in Laboratory Settings

The effects of PD-1-IN-1 change over time in laboratory settings. Studies have shown that PD-1/PD-L1 pathway is not the sole speed-limiting factor of antitumor immunity, and it is insufficient to motivate effective antitumor immune response by blocking PD-1/PD-L1 axis .

Dosage Effects in Animal Models

The effects of PD-1-IN-1 vary with different dosages in animal models. Studies have shown that blocking the PD-1/PD-L1 pathway with antibodies can enhance T cell effector function when PD-L1 is expressed in chronically inflamed tissues and tumors .

Metabolic Pathways

PD-1-IN-1 is involved in several metabolic pathways. The PD-1/PD-L1 pathway has been found to intersect with choline metabolism and inflammation .

Transport and Distribution

PD-1-IN-1 is transported and distributed within cells and tissues. The PD-1/PD-L1 pathway plays a crucial role in the maintenance of peripheral tolerance, which involves the transport and distribution of these molecules .

Subcellular Localization

The subcellular localization of PD-1-IN-1 affects its activity or function. PD-1 is expressed on double-negative αβ and γδ T cells in thymus and induced on peripheral T and B cells upon activation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CA-170 involves multiple steps, starting from the precursor peptide AUNP-12. The process includes peptide synthesis, cyclization, and various purification steps to obtain the final product. Specific details on the reaction conditions and reagents used are proprietary and not fully disclosed in the public domain .

Industrial Production Methods: Industrial production of CA-170 follows standard protocols for peptide synthesis and purification. This includes solid-phase peptide synthesis, cyclization, and high-performance liquid chromatography (HPLC) for purification. The process is optimized for large-scale production to meet clinical and commercial demands .

Chemical Reactions Analysis

Types of Reactions: CA-170 primarily undergoes substitution reactions during its synthesis. The compound is stable under physiological conditions and does not readily undergo oxidation or reduction reactions .

Common Reagents and Conditions: Common reagents used in the synthesis of CA-170 include protected amino acids, coupling agents, and cyclization reagents. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products Formed: The major product formed from the synthesis of CA-170 is the cyclized peptide itself. By-products include unreacted starting materials and partially synthesized intermediates, which are removed during the purification process .

Scientific Research Applications

CA-170 has significant applications in scientific research, particularly in the fields of immunology and oncology. It is used to study the modulation of immune checkpoints and their role in cancer therapy. CA-170 has shown promise in preclinical studies for its ability to enhance T cell proliferation and effector functions, making it a valuable tool in cancer immunotherapy research .

Comparison with Similar Compounds

Similar Compounds:

  • BMS-1166
  • Peptide-57
  • AUNP-12 (precursor peptide)

Uniqueness: CA-170 is unique in its dual inhibition of both PD-1 and VISTA pathways, which are non-redundant and play distinct roles in immune regulation. This dual targeting provides a broader and potentially more effective approach to cancer immunotherapy compared to compounds that target only one pathway .

Properties

IUPAC Name

(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N6O7/c1-4(20)8(11(22)23)16-12(24)15-6(2-7(14)21)10-17-9(18-25-10)5(13)3-19/h4-6,8,19-20H,2-3,13H2,1H3,(H2,14,21)(H,22,23)(H2,15,16,24)/t4-,5+,6+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOBENSCBRZVSP-LKXGYXEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C1=NC(=NO1)[C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1673534-76-3
Record name CA-170
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673534763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CA-170
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646MN6KQ16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid
Reactant of Route 2
(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid
Reactant of Route 3
(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid
Reactant of Route 4
(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid
Reactant of Route 5
(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid
Reactant of Route 6
(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.